molecular formula C23H16Cl2N2O5S B5580426 methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5580426
M. Wt: 503.4 g/mol
InChI Key: JSKDYXMZPOACEA-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H16Cl2N2O5S and its molecular weight is 503.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 502.0156982 g/mol and the complexity rating of the compound is 977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound , due to its complex structure, is likely involved in synthesis and chemical reaction studies. Research in this area explores various reactions of similar compounds to achieve specific molecular configurations and chemical properties. For instance, Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, which are structurally related, to study methylation and acylation processes, indicating a similar interest in the manipulation of complex organic molecules for chemical synthesis (Kappe & Roschger, 1989). This research could potentially extend to the compound , highlighting its relevance in synthesizing novel molecules with unique properties.

Biological Activities and Potential Applications

Another significant area of research involving complex molecules like the one mentioned is their biological activity and potential pharmaceutical applications. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from similar complex molecules, assessing their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that research into the compound may also uncover novel therapeutic uses, particularly in areas requiring specific molecular interactions with biological systems.

Catalysis and Material Science

Research into complex organic molecules often extends to their use in catalysis and material science. The intricate structures of these compounds can provide unique catalytic properties or form the basis of novel materials with specialized functions. For instance, palladium complexes with related molecular structures have been explored for their catalytic activity in direct arylation reactions, showcasing the potential of complex molecules in facilitating chemical transformations (Karaca et al., 2015). This area of research might offer insights into using the compound as a catalyst or a component in new materials with specific chemical or physical properties.

Properties

IUPAC Name

methyl (7Z)-7-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-methyl-8-oxo-17-oxa-6-thia-4,9-diazapentacyclo[8.7.0.01,3.05,9.011,16]heptadeca-4,11,13,15-tetraene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O5S/c1-22-17(20(30)31-2)23(22)18(12-5-3-4-6-14(12)32-23)27-19(29)15(33-21(27)26-22)8-10-7-11(24)9-13(25)16(10)28/h3-9,17-18,28H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKDYXMZPOACEA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)C(=CC6=C(C(=CC(=C6)Cl)Cl)O)SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C13C(C4=CC=CC=C4O3)N5C(=O)/C(=C/C6=C(C(=CC(=C6)Cl)Cl)O)/SC5=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.